molecular formula C18H28N2O2 B1680183 3-Hydroxy-16-imino-17-azaandrostan-11-one CAS No. 78774-26-2

3-Hydroxy-16-imino-17-azaandrostan-11-one

Cat. No.: B1680183
CAS No.: 78774-26-2
M. Wt: 304.4 g/mol
InChI Key: LLAKESJIQFAQJA-NJYPJRCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RU-5135 involves multiple steps, starting with the preparation of the core steroid structure, followed by the introduction of the amidine group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing amidine steroids typically involve the use of strong bases and specific catalysts to facilitate the formation of the amidine group.

Industrial Production Methods: Industrial production of RU-5135 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: RU-5135 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in RU-5135 can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

RU-5135 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

RU-5135 exerts its effects by binding to gamma-aminobutyric acid receptors and inhibiting their activity. This inhibition disrupts the normal inhibitory signaling in the nervous system, leading to convulsant effects . The molecular targets of RU-5135 are the gamma-aminobutyric acid receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway.

Comparison with Similar Compounds

    Bicuculline: Another gamma-aminobutyric acid receptor antagonist with similar convulsant effects.

    Picrotoxin: A non-competitive antagonist of gamma-aminobutyric acid receptors.

Comparison: RU-5135 is unique in its structure as an amidine steroid, which distinguishes it from other gamma-aminobutyric acid receptor antagonists like bicuculline and picrotoxin. Its specific binding affinity and inhibitory effects on gamma-aminobutyric acid receptors make it a valuable tool in neurological research .

Properties

IUPAC Name

(3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKESJIQFAQJA-NJYPJRCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000006
Record name 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78774-26-2, 83220-72-8
Record name (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-Amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-10H-naphth[2,1-e]indol-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78774-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU 5135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078774262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83220-72-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RU-5135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OGA081AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-16-imino-17-azaandrostan-11-one
Reactant of Route 2
3-Hydroxy-16-imino-17-azaandrostan-11-one
Reactant of Route 3
3-Hydroxy-16-imino-17-azaandrostan-11-one
Reactant of Route 4
3-Hydroxy-16-imino-17-azaandrostan-11-one
Reactant of Route 5
3-Hydroxy-16-imino-17-azaandrostan-11-one
Reactant of Route 6
3-Hydroxy-16-imino-17-azaandrostan-11-one

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